2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(3-(tert-Butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a chemical compound characterized by its unique structure, which includes a pyrazolyl ring substituted with a tert-butyl group and a hydroxyl group, as well as an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile typically involves the following steps:
Formation of the Pyrazolyl Ring: The pyrazolyl ring can be synthesized through the reaction of hydrazine with β-ketoesters or β-diketones under acidic conditions.
Substitution with tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with the pyrazolyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Attachment of Acetonitrile Moiety: The acetonitrile group is added through nucleophilic substitution reactions, where the pyrazolyl ring is treated with acetonitrile chloride or acetonitrile bromide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to a carboxylic acid or ketone.
Reduction: The pyrazolyl ring can be reduced to form a pyrazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazolyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, or chromium(VI) oxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acetonitrile chloride or bromide, Lewis acid catalysts like aluminum chloride.
Major Products Formed:
Oxidation Products: Pyrazolyl carboxylic acids or ketones.
Reduction Products: Pyrazoline derivatives.
Substitution Products: Nucleophilic substitution products with various nucleophiles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism by which 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological system and the desired outcome.
Comparison with Similar Compounds
2-(3-(tert-butyl)-4-hydroxy-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a different position of the hydroxyl group.
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)ethanamine: Similar core structure but with an ethanamine group instead of acetonitrile.
Uniqueness: 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the acetonitrile group provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications
Properties
IUPAC Name |
2-(5-tert-butyl-3-oxo-1H-pyrazol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(2,3)7-6-8(13)12(11-7)5-4-10/h6,11H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHELDUSVFHWWFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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